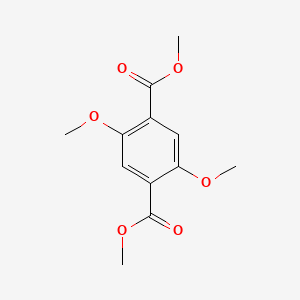![molecular formula C12H18N4S B3251666 Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- CAS No. 210700-64-4](/img/structure/B3251666.png)
Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-
Vue d'ensemble
Description
Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- is a chemically complex compound with the molecular formula C12H18N4S and a molecular weight of 250.36 g/mol. This compound has garnered attention in the field of biomedicine due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant activities.
Méthodes De Préparation
The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- typically involves the reaction of N,N-diethylhydrazinecarbothioamide with 6-methyl-2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction under Good Manufacturing Practice (GMP) conditions to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups within the molecule.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound’s biological activities, such as anti-inflammatory and antioxidant properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of conditions like arthritis and other inflammatory disorders.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- can be compared with other similar compounds, such as:
Thiosemicarbazides: These compounds share a similar structural motif and exhibit comparable biological activities, including antimicrobial and antitumor properties.
Pyridine derivatives: Compounds containing the pyridine ring often display diverse pharmacological activities, making them valuable in drug discovery.
The uniqueness of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological effects.
Propriétés
IUPAC Name |
1,1-diethyl-3-[(6-methylpyridin-2-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTATRPIRYPVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B3251589.png)
![1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene](/img/structure/B3251601.png)

![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)



![Indeno[1,2,3-CD]fluoranthene-D12](/img/structure/B3251640.png)


![1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one](/img/structure/B3251674.png)
